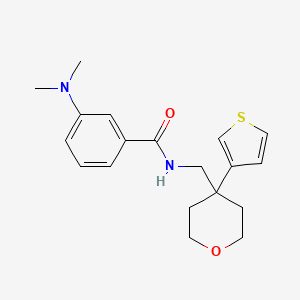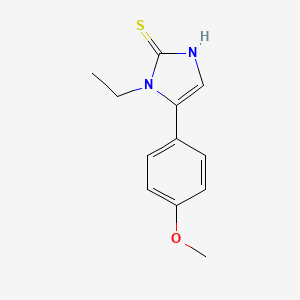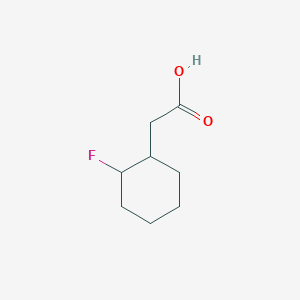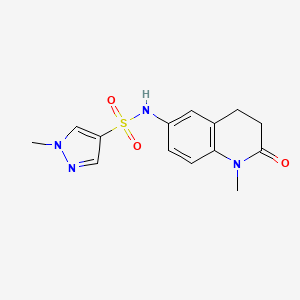
2-(Aminometil)-5-clorofenol; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-chlorophenol;hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a chlorine atom. This compound is often used in various chemical and pharmaceutical applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-chlorophenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial properties
Mode of Action
Based on its chemical structure, it’s possible that it interacts with its targets through a variety of chemical interactions . The presence of an amine group in its structure suggests potential for hydrogen bonding or ionic interactions with its targets .
Biochemical Pathways
Amines, which are structurally similar to this compound, are known to participate in a variety of biochemical reactions and pathways . They can act as precursors for the synthesis of a wide range of biomolecules, including proteins and nucleic acids .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .
Result of Action
Based on its potential antimicrobial properties , it may lead to the disruption of microbial cell membranes or inhibition of essential microbial processes, resulting in the death of the microorganisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chlorophenol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorophenol.
Aminomethylation: The 5-chlorophenol undergoes aminomethylation, where an aminomethyl group is introduced. This can be achieved using formaldehyde and a suitable amine under acidic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-5-chlorophenol;hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification processes such as crystallization or recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-chlorophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols depending on the nucleophile used
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)-5-hydroxyphenol
- 2-(Aminomethyl)-5-bromophenol
- 2-(Aminomethyl)-5-fluorophenol
Uniqueness
2-(Aminomethyl)-5-chlorophenol;hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. The chlorine atom increases the compound’s reactivity in substitution reactions and enhances its biological activity compared to its analogs with different halogen substitutions.
Propiedades
IUPAC Name |
2-(aminomethyl)-5-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTFIVKHSZZGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)

![Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate](/img/structure/B2498416.png)


![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)


![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)
